molecular formula C20H15ClN2O4S B2524727 2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922009-81-2

2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2524727
CAS RN: 922009-81-2
M. Wt: 414.86
InChI Key: MMDRVIGNXUMVAI-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide" is a chlorinated benzenesulfonamide derivative. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar chlorinated benzenesulfonamide derivatives and their potential applications. For instance, chlorinated benzenesulfonamides have been synthesized and evaluated for their binding affinity against human carbonic anhydrases, which are enzymes involved in various physiological processes including pH regulation and are implicated in certain diseases like cancer . Another study focuses on the synthesis of benzenesulfonamide derivatives with different substituents and their antitumor activity, highlighting the potential of these compounds in cancer treatment .

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives involves the preparation of hydrazones from specific carboxylic acid precursors, as described in the first paper . These compounds are then investigated for their binding affinity to carbonic anhydrases. The second paper details the synthesis of benzenesulfonamide derivatives by reacting cyanamide potassium salts with various amines, leading to compounds with potential antitumor activity . These methods demonstrate the versatility in synthesizing chlorinated benzenesulfonamide derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of chlorinated benzenesulfonamide derivatives is crucial for their binding affinity and selectivity to carbonic anhydrases. The presence of a chloro group, particularly at the meta position, has been shown to increase affinity to all carbonic anhydrase isozymes . The specific arrangement of substituents on the benzenesulfonamide core can significantly influence the biological activity of these compounds, as seen in the antitumor activity of the derivatives synthesized in the second paper .

Chemical Reactions Analysis

The chemical reactivity of chlorinated benzenesulfonamide derivatives is not explicitly detailed in the provided papers. However, the synthesis processes involve reactions such as hydrazone formation and dehydration of carbamoyl substituents to nitriles . These reactions are indicative of the potential transformations that the benzenesulfonamide derivatives can undergo, which may be relevant for further chemical modifications to enhance their biological activity or selectivity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide" are not directly reported in the provided papers, the studies do suggest that the chlorinated benzenesulfonamide derivatives have low nanomolar affinity against certain carbonic anhydrase isozymes, which is indicative of their strong binding properties . The antitumor activity of similar compounds, as evaluated by the National Cancer Institute, suggests that these derivatives can be potent and selective against specific cancer cell lines . These properties are essential for the development of therapeutic agents.

Scientific Research Applications

Environmental Studies and Contaminant Detection

  • A study by Maceira et al. (2018) developed a method for detecting benzenesulfonamide (BSA) derivatives, among others, in particulate matter of outdoor air samples. This work underscores the environmental presence of BSAs due to their extensive industrial and household applications, highlighting the need for monitoring their occurrence in air and potentially water environments (Maceira, Marcé, & Borrull, 2018).

Methodological Advances in Analytical Chemistry

  • Speltini et al. (2016) introduced a novel procedure for the extraction of benzenesulfonamides from soil samples, emphasizing the significance of BSA compounds as emerging contaminants. This methodological innovation facilitates the investigation of BSA distribution in environmental matrices, contributing to a better understanding of their environmental fate and behavior (Speltini, Sturini, Maraschi, Porta, & Profumo, 2016).

Pharmacological Potential

  • Sapegin et al. (2018) explored the synthesis of [1,4]oxazepine-based primary sulfonamides, demonstrating their potent inhibition of human carbonic anhydrases, which are relevant targets for therapeutic interventions. This work illustrates the potential of BSA derivatives in designing novel inhibitors with therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

  • Additionally, Sławiński et al. (2012) synthesized novel benzenesulfonamide derivatives with potential anticancer activity, highlighting the versatility of BSA compounds in drug discovery and development. The in vitro antitumor activity evaluation suggests the promise of these compounds against various human tumor cell lines (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).

properties

IUPAC Name

2-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c1-23-16-7-3-4-8-18(16)27-17-11-10-13(12-14(17)20(23)24)22-28(25,26)19-9-5-2-6-15(19)21/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDRVIGNXUMVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

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